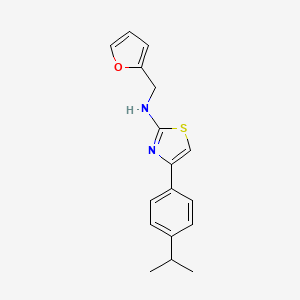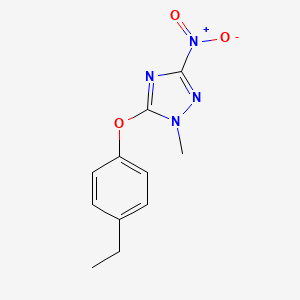
(4-fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone, commonly known as 4F-MDMB-BINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potent effects and potential for abuse. This compound belongs to the class of indazole-based synthetic cannabinoids and is often used as a research chemical in laboratory experiments.
Wirkmechanismus
The mechanism of action of 4F-MDMB-BINACA is similar to that of other synthetic cannabinoids, in that it acts as a potent agonist of the CB1 receptor. This results in a range of physiological and psychological effects, including altered mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-MDMB-BINACA are similar to those of other synthetic cannabinoids, and include increased heart rate, blood pressure, and body temperature. In addition, this compound has been shown to have potent analgesic and anti-inflammatory effects, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4F-MDMB-BINACA in laboratory experiments is its potency, which allows for the investigation of the effects of synthetic cannabinoids on the CB1 receptor at very low concentrations. However, this compound is also associated with a range of potential risks and limitations, including the potential for abuse and the lack of long-term safety data.
Zukünftige Richtungen
There are many potential future directions for research on 4F-MDMB-BINACA and other synthetic cannabinoids. One area of interest is the potential therapeutic applications of these compounds, particularly in the treatment of pain and inflammation. In addition, further research is needed to fully understand the risks and potential harms associated with the use of synthetic cannabinoids, both in laboratory experiments and in the general population.
Synthesemethoden
The synthesis of 4F-MDMB-BINACA involves several steps, including the reaction of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-fluoroaniline to form the desired intermediate, which is then coupled with a methanone moiety to form the final product.
Wissenschaftliche Forschungsanwendungen
4F-MDMB-BINACA has been used extensively in scientific research, particularly in studies related to the endocannabinoid system. This compound has been shown to have high affinity for the CB1 receptor, which is responsible for many of the psychoactive effects of cannabinoids. As such, it has been used to study the effects of synthetic cannabinoids on this receptor and to investigate potential therapeutic applications.
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c1-9-15(13-8-12(18)6-7-14(13)20-9)16(19)10-2-4-11(17)5-3-10/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTCUWQKSOYFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5710238.png)

![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B5710260.png)
![3,4-dimethoxy-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710268.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)
![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B5710300.png)

![N-(2-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710318.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5710325.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5710333.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5710342.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5710354.png)
